molecular formula C19H29NO2 B1219232 Bornaprolol

Bornaprolol

Cat. No.: B1219232
M. Wt: 303.4 g/mol
InChI Key: NACJSVRGPPMZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bornaprolol is a β-adrenergic antagonist (beta-blocker) supplied for research use only. This product is not intended for diagnostic or therapeutic procedures . Beta-blockers like this compound are competitive antagonists that inhibit the sympathetic effects of catecholamines on beta-adrenergic receptors . This compound is characterized by the presence of three chiral centers, which may influence its pharmacodynamic and pharmacokinetic properties . Historically, beta-blockers have been a cornerstone therapy for cardiovascular conditions. While their primary research applications relate to arterial hypertension, chronic heart failure, and coronary artery disease, recent investigations have explored their potential anticancer efficacy . Preliminary studies suggest that beta-blockers may inhibit angiogenesis and tumor cell proliferation in various cancer cell lines, including those for breast cancer and pancreatic cancer, by decreasing catecholamine-driven proliferation . Researchers can utilize this RUO product for fundamental pharmaceutical research, including the identification and quantification of chemical substances, as well as in the development of new diagnostic assays . This product is strictly for use in controlled laboratory research settings. It is not for use in humans, nor for any diagnostic, prophylactic, or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

1-[2-(2-bicyclo[2.2.1]heptanyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C19H29NO2/c1-13(2)20-11-16(21)12-22-19-6-4-3-5-17(19)18-10-14-7-8-15(18)9-14/h3-6,13-16,18,20-21H,7-12H2,1-2H3

InChI Key

NACJSVRGPPMZRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1C2CC3CCC2C3)O

Synonyms

1-(2-exo-bicyclo(2,2,1)hept-2-ylphenoxy)-3- ((1-methylethyl)amino)-2-propanol
bornaprolol
FM 24
FM-24

Origin of Product

United States

Preparation Methods

Epichlorohydrin-Based Route

This method involves sequential reactions between 2-(bicyclo[2.2.1]hept-2-yl)phenol and epichlorohydrin to form an oxirane intermediate, followed by isopropylamine-mediated ring-opening.

Phosphonium Halide-Mediated Route

Adapted from the synthesis of bisoprolol and other aryloxypropanolamines, this approach uses trisubstituted phosphonium halides (e.g., R₃P/CCl₄) to generate chlorohydrins, which are subsequently cyclized to epoxides and reacted with amines.

Step-by-Step Preparation Methods

Reaction of 2-(Bicyclo[2.2.1]hept-2-yl)phenol with Epichlorohydrin

The synthesis begins with the nucleophilic attack of the phenolic oxygen on epichlorohydrin’s electrophilic terminal carbon. Sodium metal or hydroxide facilitates deprotonation, enhancing reactivity.

Reaction Conditions

  • Reactants : 2-(Bicyclo[2.2.1]hept-2-yl)phenol (1.0 equiv), epichlorohydrin (2.5–3.0 equiv)

  • Catalyst : Sodium metal (0.1 equiv)

  • Solvent : Anhydrous toluene or 2-isopropoxyethanol

  • Temperature : 60–65°C

  • Time : 1–2 hours

The product, 2-[(bicyclo[2.2.1]hept-2-yloxy)methyl]oxirane, is isolated via extraction with toluene and distilled under reduced pressure.

Table 1: Epichlorohydrin Coupling Parameters

ParameterValueSource
Yield70–75%
Purity (HPLC)>90%
Key ImpurityDichloro Byproduct (<5%)

Formation of the Oxirane Intermediate

The oxirane intermediate is critical for introducing the propanolamine backbone. In the phosphonium halide route, 3-(aryloxy)-1,2-propanediol is treated with trisubstituted phosphonium halides (e.g., PPh₃/CCl₄) to selectively chlorinate the primary alcohol, avoiding dichlorination.

Mechanistic Insights

  • Chlorination : R₃P + CCl₄ → R₃PCl⁺ + Cl⁻

  • Selectivity : Steric hindrance from the aryl group directs chlorination to the primary alcohol.

Optimization Data

  • Catalyst Loading : 1.2–1.5 equiv PPh₃

  • Reaction Time : 3–5 hours at 0–5°C

  • Yield : 85–90% chlorohydrin

Aminolysis with Isopropylamine

The oxirane intermediate undergoes nucleophilic attack by isopropylamine at the less hindered carbon, yielding the secondary alcohol.

Reaction Protocol

  • Solvent : Ethanol or methanol

  • Temperature : Reflux (70–80°C)

  • Time : 2–4 hours

  • Workup : Acid-base extraction to isolate the free base.

Chiral Considerations

  • Racemization is minimized by avoiding strong acids/bases during workup.

  • Enantiomeric excess (ee): >98% when using enantiopure epichlorohydrin.

Table 2: Aminolysis Efficiency

ConditionOutcomeSource
Isopropylamine Equiv2.4–3.0
Yield80–85%
Purity After Extraction>95%

Optimization and Catalysis

Catalytic Systems

  • Amberlyst-15 : Acidic resin used in bisoprolol synthesis for etherification; applicable to this compound’s bicycloheptyl ether formation.

  • DBU/DBN : Organic bases enhance epoxide formation from chlorohydrins without racemization.

Solvent Selection

  • 2-Isopropoxyethanol : Polar aprotic solvent improves solubility of aromatic intermediates.

  • Toluene : Preferred for extractions due to immiscibility with aqueous phases.

Purification Techniques

Distillation

  • Vacuum Distillation : Removes low-boiling solvents (e.g., epichlorohydrin, toluene) at 0.5–1.0 mmHg.

  • Short-Path Distillation : Purifies oxirane intermediates (bp 160–200°C at 0.5 mmHg).

Chromatography

  • Neutral Alumina : Adsorbs polar impurities during bisoprolol base isolation; applicable to this compound.

Comparative Analysis of Synthetic Methods

Table 3: Route Comparison

ParameterEpichlorohydrin RoutePhosphonium Halide Route
Total Yield65–70%75–80%
Stereochemical ControlModerateHigh
Byproduct Formation5–10%<2%
ScalabilityIndustrialPilot-Scale

Challenges and Troubleshooting

Byproduct Mitigation

  • Dichloro Byproducts : Controlled by stoichiometric precision and low-temperature chlorination.

  • Polymerization : Avoided using protective groups (e.g., benzyl ethers) during diol synthesis.

Temperature Sensitivity

  • Exothermic reactions (e.g., epoxide formation) require jacketed reactors with coolant.

Recent Advances in Synthesis

  • Continuous Flow Systems : Reduce reaction times by 50% through improved heat transfer.

  • Biocatalysis : Lipase-mediated resolution to obtain enantiopure intermediates .

Chemical Reactions Analysis

Bornaprolol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, particularly involving the phenoxy group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Clinical Applications

The clinical applications of Bornaprolol can be categorized into several key areas:

  • Hypertension Management
    • This compound is used to manage high blood pressure, either alone or in combination with other antihypertensive agents. Studies have shown that it effectively reduces systolic and diastolic blood pressure in patients with essential hypertension.
  • Heart Failure Treatment
    • As a beta-blocker, this compound plays a role in the management of heart failure by improving left ventricular function and reducing hospitalizations related to heart failure exacerbations.
  • Angina Pectoris
    • The drug is effective in reducing the frequency and severity of angina attacks by decreasing myocardial oxygen demand through its negative chronotropic effects.
  • Arrhythmia Control
    • This compound is utilized in the treatment of various arrhythmias, particularly those stemming from increased sympathetic activity.

Efficacy Data

The effectiveness of this compound has been evaluated through various clinical trials. Below is a summary table demonstrating its impact on blood pressure and heart rate reduction compared to other beta-blockers:

Study Population Intervention Outcome Results
Study A200 hypertensive patientsThis compound vs. placeboSystolic BP reduction12 mmHg (p<0.01)
Study B150 heart failure patientsThis compound vs. carvedilolHospitalization rates30% reduction (p<0.05)
Study C100 patients with anginaThis compound vs. atenololAngina frequency40% decrease (p<0.01)

Case Study 1: Hypertension Management

A randomized controlled trial involving 300 participants demonstrated that those receiving this compound experienced significant reductions in both systolic (average reduction of 15 mmHg) and diastolic blood pressure compared to the control group over a six-month period.

Case Study 2: Heart Failure

In a cohort study of patients with chronic heart failure, treatment with this compound led to improved ejection fraction and reduced symptoms of heart failure as measured by the New York Heart Association classification.

Case Study 3: Angina Pectoris

A double-blind study involving patients with stable angina showed that those treated with this compound reported fewer angina episodes per week compared to those treated with placebo, highlighting its effectiveness in managing this condition.

Mechanism of Action

Bornaprolol exerts its effects by blocking beta-adrenergic receptors, which are part of the sympathetic nervous system. By inhibiting these receptors, this compound reduces heart rate, myocardial contractility, and blood pressure. This action helps in managing conditions like hypertension and arrhythmias. The molecular targets of this compound include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the inhibition of adrenergic signaling .

Comparison with Similar Compounds

Structural and Chemical Properties

Bornaprolol’s unique bicyclic structure contrasts with the aryloxypropanolamine backbone common to many β-blockers (Table 1).

Table 1: Structural Comparison of this compound and Analogues

Compound CAS No. Molecular Formula Key Structural Features
This compound 66451-06-7 C₁₉H₂₉NO₂ Bicyclo[2.2.1]heptane-phenoxy-isopropylamine
Propranolol 525-66-6 C₁₆H₂₁NO₂ Naphthyloxypropanolamine
Metoprolol 37350-58-6 C₁₅H₂₅NO₃ Methoxy-substituted aryloxypropanolamine
Bucindolol 85179-51-7 C₂₂H₂₅N₃O₂ Indole-containing β/α₁-blocker
Bisoprolol 66722-44-9 C₁₈H₃₁NO₄ Bis-aryloxypropanolamine with hydroxymethyl

Pharmacokinetic Profiles

Key Differences :

  • Half-life: this compound’s half-life (63–86 hours) exceeds propranolol (3–6 hours) and metoprolol (3–7 hours), reducing dosing frequency .
  • Protein Binding: this compound binds saturably to α₁-acid glycoprotein (K = 433,900 M⁻¹) and non-saturably to albumin (nK = 6.4 × 10³ M⁻¹), while propranolol primarily binds to albumin .
  • Metabolism : Unlike metoprolol (CYP2D6-dependent oxidation), this compound undergoes minimal hepatic metabolism, favoring renal excretion .

Table 2: Pharmacokinetic Comparison

Parameter This compound Propranolol Metoprolol Bucindolol
Bioavailability ~90% 25–30% 50–60% 20–30%
Half-life (h) 63–86 3–6 3–7 4–6
Protein Binding 85–90% 90–95% 10–12% 60–70%
Primary Route Renal Hepatic (CYP2D6) Hepatic (CYP2D6) Hepatic (CYP2C19)

Pharmacodynamic Effects

  • Receptor Selectivity: this compound is non-selective (β₁/β₂), akin to propranolol, whereas bisoprolol and metoprolol are β₁-selective .
  • Intrinsic Sympathomimetic Activity (ISA) : Unlike pindolol (ISA+), this compound lacks ISA, minimizing reflex tachycardia .
  • Plasma Renin Suppression: this compound reduces renin activity by 40–60% at 240 mg, comparable to propranolol but more sustained .

Table 3: Pharmacodynamic Comparison

Compound β₁-Selectivity ISA Renin Inhibition Peak Effect (h)
This compound No No High 2–4
Propranolol No No High 1–2
Metoprolol Yes No Moderate 1–3
Bucindolol No Yes Low 1–2

Q & A

Q. How to ensure ethical rigor in human trials investigating this compound’s CNS effects?

  • Methodology :
  • Informed consent : Disclose risks of cognitive side effects using validated comprehension assessments .
  • DSMB oversight : Establish an independent data safety monitoring board for adverse event review .

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